molecular formula C13H18BN3O2 B13661476 8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester

8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester

Cat. No.: B13661476
M. Wt: 259.11 g/mol
InChI Key: GWEOLRMOQVKILW-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester is a boronic ester derivative of imidazo[1,2-b]pyridazine. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester typically involves the formation of the boronic ester from the corresponding boronic acid. The reaction conditions often include the use of pinacol as a protecting group for the boronic acid, which helps in stabilizing the compound during the reaction . The general synthetic route can be summarized as follows:

    Formation of Boronic Acid: The starting material, 8-Methylimidazo[1,2-b]pyridazine, is reacted with a boron source such as boronic acid.

    Protection with Pinacol: The boronic acid is then protected using pinacol to form the boronic ester.

Industrial Production Methods

Industrial production methods for boronic esters, including this compound, often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to optimize reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling. The boronic ester group facilitates the transfer of the organic group to the palladium catalyst, which then forms a new carbon-carbon bond with the halide substrate . This mechanism is crucial for its applications in organic synthesis and medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester is unique due to its specific structure, which includes the imidazo[1,2-b]pyridazine scaffold. This structure imparts unique reactivity and stability, making it particularly useful in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H18BN3O2

Molecular Weight

259.11 g/mol

IUPAC Name

8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C13H18BN3O2/c1-9-8-10(16-17-7-6-15-11(9)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3

InChI Key

GWEOLRMOQVKILW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN3C=CN=C3C(=C2)C

Origin of Product

United States

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